N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
Description
N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a pyridine ring, and a cyclopropane carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-16-7-6-13(22-16)5-1-2-9-20-17(21)15-10-14(15)12-4-3-8-19-11-12/h3-4,6-8,11,14-15H,1-2,5,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFYESNXFYTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCCCCC2=CC=C(S2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with Butylamine: The acid chloride is reacted with butylamine to form the amide intermediate.
Cyclopropanation: The amide intermediate undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, to form the cyclopropane ring.
Pyridine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide: shares similarities with other compounds containing chlorothiophene, pyridine, and cyclopropane moieties.
5-chlorothiophene-2-carboxamide: A simpler analog with similar functional groups but lacking the cyclopropane ring.
2-pyridin-3-ylcyclopropane-1-carboxamide: Another analog with a similar core structure but different substituents.
Uniqueness
- The combination of the chlorothiophene, pyridine, and cyclopropane moieties in this compound provides unique chemical and biological properties that are not present in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
